molecular formula C19H21NO6 B12199506 N-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]glycine

N-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]glycine

Cat. No.: B12199506
M. Wt: 359.4 g/mol
InChI Key: HHYDWBXMJDQMPQ-UHFFFAOYSA-N
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Description

N-[(4,8,8-Trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]glycine is a synthetic derivative of the pyrano[3,2-g]chromene scaffold, characterized by a fused bicyclic system with a 2-oxo group, three methyl substituents (at positions 4, 8, and 8), and an acetyl-glycine moiety at position 3. This compound belongs to a class of chromene derivatives, which are widely studied for their biological activities, including anti-inflammatory, antioxidant, and enzyme-inhibitory properties .

Properties

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

2-[[2-(2,2,6-trimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-7-yl)acetyl]amino]acetic acid

InChI

InChI=1S/C19H21NO6/c1-10-12-6-11-4-5-19(2,3)26-14(11)8-15(12)25-18(24)13(10)7-16(21)20-9-17(22)23/h6,8H,4-5,7,9H2,1-3H3,(H,20,21)(H,22,23)

InChI Key

HHYDWBXMJDQMPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CCC(OC3=C2)(C)C)CC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]glycine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyranochromen Ring: The pyranochromen ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetyl Group: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

    Coupling with Glycine: The final step involves coupling the acetylated pyranochromen with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, green solvents, and catalysts to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyranochromen ring or the glycine moiety are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1.1 Antioxidant Activity

Research indicates that compounds similar to N-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]glycine exhibit significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and may play a role in preventing chronic diseases. Studies have shown that derivatives of this compound can scavenge free radicals effectively, suggesting potential applications in health supplements aimed at enhancing cellular protection against oxidative damage .

1.2 Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. Similar derivatives have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that this compound could be developed into novel antimicrobial agents for therapeutic use .

Nutritional Applications

2.1 Dietary Supplementation

N-acetylglycine (NAGly), a related compound, has been identified as a minor constituent in various foods and is noted for its safety profile in dietary studies. NAGly has been found to be non-genotoxic and non-toxic at certain dosages in animal studies . This paves the way for potential applications of this compound as a dietary supplement that could contribute to overall health without adverse effects.

Cosmetic Applications

3.1 Skin Care Formulations

Due to its antioxidant properties and potential skin benefits, this compound is being explored for use in cosmetic products. The compound can be incorporated into creams and lotions aimed at reducing oxidative stress on the skin and improving overall skin health . Its ability to enhance skin barrier functions may also provide benefits in anti-aging formulations.

Case Studies

Study Focus Findings
Study on Antioxidant Properties Evaluated the radical scavenging ability of similar compoundsDemonstrated significant reduction in oxidative stress markers
Toxicological Assessment of NAGly Investigated safety profile through dietary exposureNo adverse effects observed; supports potential for dietary use
Antimicrobial Activity Study Tested against various bacterial strainsShowed effectiveness against both Gram-positive and Gram-negative bacteria

Mechanism of Action

The mechanism of action of N-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]glycine are compared below with six related compounds, focusing on substituent variations, molecular properties, and biological relevance.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (Reported) References
This compound C19H21NO6 * 359.38 g/mol Acetyl-glycine at C3 Not explicitly reported; inferred anti-inflammatory activity from structural analogs
4-Chloro-N-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]phenylalanine C23H24ClNO6 470.90 g/mol Chlorophenylalanine at C3 Likely enhanced lipophilicity due to chloro and phenyl groups
Decursin [(S)-8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-7-yl 3-methyl-2-butenoate] C19H20O5 328.36 g/mol 3-Methyl-2-butenoate ester at C7 Anti-inflammatory, neuroprotective
2-((4,8,8-Trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy)acetic acid C17H18O6 318.32 g/mol Oxyacetic acid at C5; pyrano[2,3-f] scaffold Unknown; structural analogs suggest antioxidant potential
3-{4,8,8-Trimethyl-2-oxo-2H,6H,7H,8H-pyrano[3,2-g]chromen-3-yl}propanoic acid C18H20O5 316.35 g/mol Propanoic acid at C3 Increased hydrophilicity compared to acetyl-glycine
2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid C20H26O5 346.42 g/mol Hexyl and oxyacetic acid groups Enhanced lipophilicity due to hexyl chain

* Molecular formula inferred based on structural analogs (e.g., ).

Key Comparative Insights:

Substituent Impact on Solubility: The acetyl-glycine group in the target compound introduces moderate hydrophilicity, intermediate between the hydrophobic 3-methyl-2-butenoate ester in decursin and the highly hydrophilic propanoic acid derivative . The 4-chloro-phenylalanine analog () exhibits greater lipophilicity, likely improving membrane permeability but reducing aqueous solubility.

Structural Modifications and Bioactivity: Decursin’s 3-methyl-2-butenoate ester is critical for its anti-inflammatory activity, as demonstrated in LPS-induced inhibition studies . The acetyl-glycine substituent in the target compound may alter binding interactions with inflammatory targets like NF-κB or COX-2. The spirocyclic analog () features a rigid cyclohexane ring, which could restrict conformational flexibility and reduce binding affinity compared to the parent scaffold .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to decursin derivatives, such as Dess–Martin periodinane oxidation of decursinol () followed by acetylation with glycine . Propanoic acid derivatives () are synthesized via alkylation or Michael addition, highlighting the versatility of the pyrano[3,2-g]chromene core for functionalization .

Biological Activity

N-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]glycine is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex chemical structure characterized by a pyranocoumarin core linked to an acetylated glycine moiety. Its molecular formula is C25H26N2O5C_{25}H_{26}N_{2}O_{5} with a molecular weight of approximately 434.5 g/mol. The structural features suggest potential interactions with biological targets.

Research indicates that compounds similar to this compound may interact with neurotransmitter systems and have effects on pain modulation:

  • Glycine Transporter Inhibition : Studies have shown that acyl-glycine derivatives can selectively inhibit glycine transporters (GlyT), particularly GlyT2. This inhibition is linked to analgesic effects in animal models while minimizing side effects associated with other analgesics .
  • Neuroprotective Effects : The compound's structure suggests potential neuroprotective properties through modulation of neurotransmitter systems. Research on similar compounds indicates that they may enhance synaptic transmission and protect against neurotoxicity .

Analgesic Properties

Research has demonstrated that N-acyl amino acids can serve as selective inhibitors of glycine transporters, leading to analgesic effects. For instance:

  • Case Study : An investigation into lipid analogues of acyl-glycines revealed that certain derivatives exhibit nanomolar affinity for GlyT2 and provide effective pain relief in rodent models without significant adverse effects .

Antioxidant Activity

The presence of phenolic structures in the compound may confer antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress in cellular models.

Experimental Studies

Recent studies have focused on the synthesis and biological evaluation of N-acyl amino acids. Key findings include:

StudyFindings
Demonstrated selective inhibition of GlyT2 leading to analgesia in animal models.
Found that related compounds can cross the blood-brain barrier and exhibit neuroprotective effects.
Investigated the role of N-acetylglycine in modulating glycan formation and its implications in cellular signaling.

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